molecular formula C10H9N3O4 B8536966 Cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester

Cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester

Cat. No. B8536966
M. Wt: 235.20 g/mol
InChI Key: IOEJIZSFIKWVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618121B2

Procedure details

A solution of cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester (2.50 g, 10.6 mmol) in 20 mL acetic acid was heated to 80° C. under nitrogen. Zinc powder was added in 500 mg portions over 20 minutes and the reaction mixture was then heated to 95° C. and stirred for 1 hour. Upon cooling, the insoluble material was removed by filtration and washed with acetic acid. The resulting filtrate was concentrated in vacuo and the residue treated with saturated sodium bicarbonate solution to give a light brown solid which was collected by filtration and dried in vacuo to a constant weight to give the title compound (2.02 g, 93%). 1H NMR (DMSO) δ 11.0 (1H, s, br), 8.31 (1H, br), 8.0 (1H, br), 7.41 (1H, d, J=4.7), 7.0 (2H, br s), 4.23 (2H, q, J=7.1), 1.32 (3H, t, J=7.1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:15]#[N:16])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[NH:12][C:15]=1[NH2:16])=[O:17])[CH3:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(C(C1=C(C=NC=C1)[N+](=O)[O-])C#N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
WASH
Type
WASH
Details
washed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
to give a light brown solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo to a constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CN=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.